N-Hydroxy-N-(1-oxo-1lambda~5~-pyridin-4-yl)benzenesulfonamide
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Overview
Description
N-Hydroxy-N-(1-oxo-1lambda~5~-pyridin-4-yl)benzenesulfonamide is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-(1-oxo-1lambda~5~-pyridin-4-yl)benzenesulfonamide typically involves the reaction of pyridin-4-amine with benzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-(1-oxo-1lambda~5~-pyridin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-Hydroxy-N-(1-oxo-1lambda~5~-pyridin-4-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Hydroxy-N-(1-oxo-1lambda~5~-pyridin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-N-(1-oxo-1lambda~5~-pyridin-4-yl)benzenesulfonamide: shares similarities with other sulfonamide derivatives, such as sulfanilamide and sulfapyridine.
Unique Features: The presence of the N-hydroxy and pyridinyl groups in this compound distinguishes it from other sulfonamides, providing unique chemical and biological properties.
Highlighting Uniqueness
The unique structure of this compound allows it to participate in specific chemical reactions and interact with biological targets in ways that other sulfonamides cannot. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
63064-04-0 |
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Molecular Formula |
C11H10N2O4S |
Molecular Weight |
266.28 g/mol |
IUPAC Name |
N-hydroxy-N-(1-oxidopyridin-1-ium-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H10N2O4S/c14-12-8-6-10(7-9-12)13(15)18(16,17)11-4-2-1-3-5-11/h1-9,15H |
InChI Key |
UHEPDUABTKEMJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=[N+](C=C2)[O-])O |
Origin of Product |
United States |
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